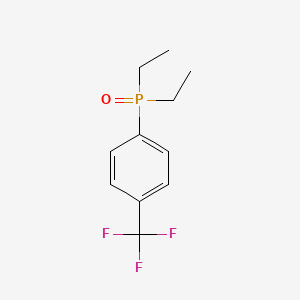

1-Diethylphosphoryl-4-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-diethylphosphoryl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEUQIAXJUKTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene typically involves the introduction of the diethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of diethylphosphoryl chloride with 4-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the diethylphosphoryl group to a phosphine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Diethylphosphoryl-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The diethylphosphoryl group can act as a ligand, coordinating with metal ions or interacting with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-diethylphosphoryl-4-(trifluoromethyl)benzene with structurally related benzene derivatives, focusing on substituent effects, applications, and key properties.

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Effects : The diethylphosphoryl group (-PO(OEt)₂) is a stronger EWG than -Cl or -SCF₂CF₂CF₃, enhancing electrophilic aromatic substitution reactivity compared to simpler analogs like 1-chloro-4-(trifluoromethyl)benzene .

- Synthetic Utility : Derivatives with nitro groups (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) excel in analytical chemistry as derivatization agents due to their high electrophilicity, whereas the diethylphosphoryl variant is preferred in material functionalization .

- Stability and Handling : Branched analogs like 1-methoxy-4-[(pentafluoropropyl)thio]benzene face purification challenges, whereas this compound’s linear structure allows easier isolation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : The diethylphosphoryl group contributes to higher decomposition temperatures (>200°C) compared to chloro or fluoro analogs .

- Solubility : Phosphorylated derivatives exhibit superior solubility in polar solvents (e.g., DMF, DMSO) due to the phosphoryl group’s polarity, whereas chloro- and fluoro-substituted analogs are more lipophilic .

Biologische Aktivität

1-Diethylphosphoryl-4-(trifluoromethyl)benzene (CAS No. 2375270-40-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group is known to influence the biological properties of compounds significantly, often enhancing their pharmacological profiles. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound includes a diethylphosphoryl group attached to a benzene ring that carries a trifluoromethyl substituent. This configuration is expected to impart distinct electronic characteristics, which can affect its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an inhibitor or modulator of various biological processes.

The mechanism of action for this compound involves its interaction with specific proteins or enzymes. The trifluoromethyl group can enhance lipophilicity, potentially allowing for better membrane permeability and interaction with hydrophobic pockets in proteins. Additionally, the phosphoryl moiety may facilitate interactions through hydrogen bonding or coordination with metal ions in enzymatic active sites.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of various phosphonates, including derivatives of this compound. Results indicated that compounds with similar structural motifs exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Pseudomonas aeruginosa | 18 |

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of phosphonates on specific enzymes involved in metabolic pathways. The study found that this compound was a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE activity is dysregulated.

Toxicological Profile

Toxicological assessments have indicated that while the compound shows promising biological activity, it also exhibits certain toxicity levels at higher concentrations. In vivo studies demonstrated dose-dependent effects on liver and kidney function in rodent models, necessitating careful consideration in therapeutic applications.

| Parameter | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| Liver | 50 | Hypertrophy |

| Kidney | 10 | Nephropathy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.